2-(2-Bromo-4-methylphenoxy)acetamide
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Overview
Description
2-(2-Bromo-4-methylphenoxy)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide and contains a bromo-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)acetamide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include amines and alcohols.
Scientific Research Applications
Chemistry: 2-(2-Bromo-4-methylphenoxy)acetamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications .
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in studies related to enzyme inhibition and protein interactions .
Medicine: It may be investigated for its activity against certain diseases or conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2-Bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-Bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
Uniqueness: 2-(2-Bromo-4-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both bromo and methyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBRNCLZMLTJDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358169 |
Source
|
Record name | 2-(2-bromo-4-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102066-01-3 |
Source
|
Record name | 2-(2-bromo-4-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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